Thiazole, 2-phenyl-4-(5(1H)-tetrazolylmethyl)-
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Overview
Description
Thiazole, 2-phenyl-4-(5(1H)-tetrazolylmethyl)- is a heterocyclic compound that features a thiazole ring substituted with a phenyl group and a tetrazolylmethyl group. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds with significant pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazole, 2-phenyl-4-(5(1H)-tetrazolylmethyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylacetylene, N-bromosuccinimide, and thiourea in an aqueous medium to yield substituted thiazole derivatives . Another approach includes the use of hydrazonoyl halides with specific hydrazinecarbothioamide derivatives in ethanol and triethylamine .
Industrial Production Methods
Industrial production of thiazole derivatives often involves multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure efficient production at scale .
Chemical Reactions Analysis
Types of Reactions
Thiazole, 2-phenyl-4-(5(1H)-tetrazolylmethyl)- undergoes various chemical reactions, including:
Electrophilic Substitution: The C-5 position of the thiazole ring is prone to electrophilic substitution due to the delocalization of π-electrons.
Nucleophilic Substitution: The C-2 position is susceptible to nucleophilic substitution.
Oxidation and Reduction: Thiazole derivatives can undergo oxidation and reduction reactions, often involving common reagents like hydrogen peroxide and sodium borohydride.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens and sulfonyl chlorides are commonly used.
Nucleophilic Substitution: Reagents like alkoxides and amines are typical.
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, electrophilic substitution at the C-5 position can yield halogenated thiazoles, while nucleophilic substitution at the C-2 position can produce alkylated or aminated thiazoles .
Scientific Research Applications
Thiazole, 2-phenyl-4-(5(1H)-tetrazolylmethyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of thiazole, 2-phenyl-4-(5(1H)-tetrazolylmethyl)- involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in π-π interactions with biological molecules, while the tetrazolylmethyl group can form hydrogen bonds and coordinate with metal ions. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
Thiazole, 2-phenyl-4-(5(1H)-tetrazolylmethyl)- is unique due to its combination of a thiazole ring with a phenyl and tetrazolylmethyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
55315-38-3 |
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Molecular Formula |
C11H9N5S |
Molecular Weight |
243.29 g/mol |
IUPAC Name |
2-phenyl-4-(2H-tetrazol-5-ylmethyl)-1,3-thiazole |
InChI |
InChI=1S/C11H9N5S/c1-2-4-8(5-3-1)11-12-9(7-17-11)6-10-13-15-16-14-10/h1-5,7H,6H2,(H,13,14,15,16) |
InChI Key |
BGWXMWOWKLUMHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CC3=NNN=N3 |
Origin of Product |
United States |
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